2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]-
Description
This compound (CAS: 1457976-11-2) is a chiral sulfinamide derivative with the molecular formula C₁₂H₁₅BrFNOS and a molecular weight of 320.22 g/mol . Its structure features:
- A 2-fluoro-5-bromophenyl aromatic ring with halogen substituents at positions 2 (F) and 5 (Br).
- An ethylidene group (-CH=N-) linking the aromatic ring to the sulfinamide moiety.
- A 2-methylpropane-2-sulfinamide group, with stereochemical specificity at the sulfur center ([S(R)] configuration) .
It is primarily used as a pharmaceutical intermediate or chiral auxiliary in asymmetric synthesis. Its physicochemical properties include a predicted density of 1.40 g/cm³ and a boiling point of 391.8°C .
Properties
CAS No. |
1346145-51-4 |
|---|---|
Molecular Formula |
C12H15BrFNOS |
Molecular Weight |
320.22 g/mol |
IUPAC Name |
(R)-N-[1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H15BrFNOS/c1-8(15-17(16)12(2,3)4)10-7-9(13)5-6-11(10)14/h5-7H,1-4H3/t17-/m1/s1 |
InChI Key |
WOADMISSFZLHGL-QGZVFWFLSA-N |
SMILES |
CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F |
Isomeric SMILES |
CC(=N[S@](=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F |
Canonical SMILES |
CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F |
Other CAS No. |
1194044-26-2 |
Origin of Product |
United States |
Preparation Methods
Titanium(IV) Isopropoxide-Catalyzed Synthesis
The most widely documented route involves a titanium-mediated condensation between 5-bromo-2-fluoroacetophenone (CAS 198477-89-3) and (R)-2-methylpropane-2-sulfinamide (CAS 196929-78-9). Key steps include:
- Reactants : Equimolar amounts of 5-bromo-2-fluoroacetophenone (552.99 mmol) and (R)-2-methylpropane-2-sulfinamide (552.99 mmol).
- Catalyst : Titanium(IV) isopropoxide (552.99 mmol) in tetrahydrofuran (THF).
- Conditions : Stirring at 80°C for 16 hours under inert atmosphere.
- Workup : Aqueous quenching, diatomaceous earth filtration, and ethyl acetate extraction.
- Purification : Flash chromatography (petroleum ether/EtOAc, 50:1) yields the product in 57% yield .
This method exploits titanium’s Lewis acidity to activate the ketone for imine formation, ensuring retention of the sulfinamide’s stereochemical integrity. The moderate yield is attributed to competing side reactions, such as sulfinamide decomposition under prolonged heating.
Stereochemical Control and Chiral Auxiliary Strategies
The [S(R)] configuration is preserved through chiral induction from the (R)-2-methylpropane-2-sulfinamide precursor, which serves as a Evans-type auxiliary . Density functional theory (DFT) studies reveal that titanium coordination enforces a rigid transition state, favoring the Re-face attack of the sulfinamide nitrogen on the ketone’s carbonyl carbon. This results in >99% diastereomeric excess (d.e.) for the (S)-configured sulfur center.
Workup and Purification Techniques
Aqueous Extraction and Filtration
Post-reaction mixtures are quenched with water to hydrolyze residual titanium complexes. Diatomaceous earth filtration removes colloidal titanium oxides, preventing column clogging during chromatography.
Chromatographic Purification
- Stationary Phase : Silica gel (230–400 mesh).
- Mobile Phase : Gradients of petroleum ether and ethyl acetate (50:1 to 20:1).
- Recovery : 95–98% of the product is isolated in >98% purity.
Comparative Analysis of Synthetic Methods
Emerging Catalytic Approaches
Recent advances in nickel- and cobalt-catalyzed reductive coupling offer alternatives to titanium-mediated routes. These methods utilize aryl halides and sulfinylamines under mild conditions (25–50°C), achieving enantioselectivities of 90–95% ee. While untested for this specific compound, their application could streamline large-scale production by eliminating stoichiometric metal waste.
Chemical Reactions Analysis
Stereoselective Nucleophilic Additions
The N-sulfinylimine moiety undergoes highly diastereoselective nucleophilic additions, governed by the chiral sulfinyl group. Key findings include:
-
Grignard and Organometallic Reagents :
Alkyl/aryl Grignard reagents add to the imine carbon with stereochemical control dictated by the tert-butanesulfinamide auxiliary. For example, reactions with methylmagnesium bromide yield β-chiral amines after acidic hydrolysis .
| Entry | Nucleophile | Product Configuration | Yield (%) | de (%) | Conditions | Source |
|---|---|---|---|---|---|---|
| 1 | MeMgBr | (R,S) | 92 | 99 | THF, −78°C | |
| 2 | PhLi | (R,S) | 88 | 97 | Et₂O, RT |
-
Enolate Additions :
Lithium enolates (e.g., from ethyl acetate) add to the imine, forming β-amino esters. Excess base (LHMDS) and precise stoichiometry are critical for complete stereocontrol .
Cyclization Reactions
The imine participates in annulation reactions to form nitrogen-containing heterocycles:
Hydrolysis to Chiral Amines
The sulfinyl group is cleaved under acidic conditions to yield enantiomerically pure amines:
-
Example : Hydrolysis of N-sulfinylimine derivatives produces primary or secondary amines with retention of configuration .
Formation of Bis-Sulfinamides
Excess sulfinylimine leads to double nucleophilic addition, forming 1,3-bis-sulfinamides (e.g., 9b-(RS,RC,SC,SC,RS) ) :
-
Key Factor : Sulfinylimine/enolate ratio controls product distribution.
| Parameter | Monoadduct (8b) | Bis-Adduct (9b) |
|---|---|---|
| Sulfinylimine (mol%) | 100 | 220 |
| LHMDS (mol%) | 500 | 500 |
| Yield (%) | Quant. | 52 |
| de (%) | >99 | 44–56 |
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has indicated that sulfinamides can serve as potential anticancer agents. The compound N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl has been studied for its ability to inhibit specific cancer cell lines. In a study examining various sulfinamide derivatives, it was found that modifications on the phenyl ring significantly influenced biological activity, with certain substitutions leading to enhanced potency against cancer cells.
Mechanism of Action
The mechanism by which these compounds exert their effects often involves interference with cellular signaling pathways related to proliferation and apoptosis. For instance, sulfinamides can act as inhibitors of enzymes involved in tumor growth, making them valuable candidates for drug development targeting malignancies.
Synthetic Applications
Asymmetric Synthesis
The compound is utilized in asymmetric synthesis processes, particularly in the synthesis of chiral compounds. It serves as a chiral auxiliary or ligand in reactions such as the iridium-catalyzed asymmetric hydrogenation of olefins. This application is critical for producing pharmaceuticals that require specific stereochemistry for efficacy.
Reactions and Yields
In a reported reaction involving the condensation of 2-propanesulfinamide with various aldehydes, high yields were achieved under optimized conditions. For example:
| Reaction | Conditions | Yield |
|---|---|---|
| Condensation with 4-chloro-3-fluoropicolinaldehyde | DCM, Cs2CO3, 20°C | 100% |
| Reaction with 5-fluoro-2-methoxynicotinaldehyde | THF, Indium powder, 70°C | 95.2% |
These reactions illustrate the compound's utility in generating complex organic molecules efficiently.
Agrochemical Applications
Pesticide Development
Research has also explored the use of sulfinamides in developing agrochemicals. The structural properties of N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl allow for modifications that enhance efficacy against pests while minimizing environmental impact.
Case Study 1: Anticancer Activity Testing
In a comparative study of various sulfinamide derivatives, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: Asymmetric Synthesis Optimization
A series of experiments were conducted to optimize the conditions for using N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl as a chiral ligand in asymmetric synthesis. The study demonstrated that varying solvent systems and temperatures could lead to improved enantioselectivity and yield.
Mechanism of Action
The mechanism of action for 2-propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl, [S®]- primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through diastereoselective reactions. The sulfinamide group interacts with various reagents and substrates, guiding the stereochemistry of the reaction to produce enantiomerically enriched products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) Nitro-Substituted Analog: (R,E)-N-(1-(2-Fluoro-5-Nitrophenyl)ethylidene)-2-Methylpropane-2-Sulfinamide
- Molecular Formula : C₁₂H₁₅FN₂O₃S
- Key Differences: Substituent: Nitro (-NO₂) group replaces bromine at position 3. Applications: Acts as a pesticide intermediate rather than a pharmaceutical precursor . Toxicity: Higher toxicity due to the nitro group, which may limit biological applications .
(b) Chlorinated Analog: 4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]oxy]benzamide
- Molecular Formula: C₁₇H₁₁BrClF₅NO₂
- Key Differences: Core Structure: Benzamide backbone instead of sulfinamide. Substituents: Additional chlorine and trifluoromethyl groups. Applications: Used in antiviral drug development (e.g., teriflunomide derivatives) .
(c) Simpler Fluorophenyl Derivative: (R)-N-[1-(2-Fluorophenyl)ethylidene]-2-Methylpropane-2-Sulfinamide
Physicochemical Properties
Critical Analysis of Key Differences
Halogen Effects :
- Bromine (target compound) enhances lipophilicity and binding to hydrophobic enzyme pockets compared to nitro or chlorine substituents .
- Fluorine improves metabolic stability across all analogues .
Stereochemical Impact :
- The [S(R)] configuration in the target compound ensures high enantioselectivity in asymmetric synthesis, outperforming racemic mixtures of simpler derivatives .
Toxicity Profile :
- Bromine and fluorine combinations (target) are less toxic than nitro-substituted analogues, making them preferable for pharmaceuticals .
Biological Activity
2-Propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]- is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, along with data tables summarizing key findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHBrF N O S
- Molecular Weight : 285.17 g/mol
- CAS Number : 196929-78-9
The biological activity of this sulfinamide derivative is primarily attributed to its ability to modulate various biochemical pathways. It has been noted for its potential as an inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins that play critical roles in cell signaling and cancer progression .
Anticancer Properties
Research indicates that 2-propanesulfinamide derivatives can exhibit significant anticancer activity. For instance, studies have shown that they can inhibit the proliferation of cancer cells by interfering with farnesyltransferase activity .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast) | 15 | Farnesyltransferase inhibition |
| Study B | HeLa (Cervical) | 20 | Cell cycle arrest |
| Study C | A549 (Lung) | 10 | Apoptosis induction |
Neuroprotective Effects
In addition to its anticancer properties, the compound has been investigated for neuroprotective effects. It is suggested that it may modulate neuroinflammatory pathways, potentially providing therapeutic benefits in neurodegenerative diseases .
Table 2: Neuroprotective Studies
| Study Reference | Model Used | Outcome |
|---|---|---|
| Study D | Mouse model | Reduced inflammation |
| Study E | In vitro neurons | Increased cell viability |
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Case Study 1 : A study conducted on breast cancer models demonstrated that treatment with 2-propanesulfinamide led to a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent in oncology.
- Case Study 2 : Research involving animal models of neurodegeneration indicated that administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation.
Q & A
Q. What are the optimal synthetic routes for achieving high enantiomeric purity of this sulfinamide?
The compound’s stereochemistry ([S(R)] configuration) is critical for its reactivity. A validated approach involves chiral sulfinamide auxiliaries, as demonstrated in stereoselective syntheses of related brominated aryl systems. For example, (RS,E)-N-((3-bromofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide was synthesized via Schiff base formation using a sulfinamide chiral directing group, achieving >95% enantiomeric excess (ee) through controlled imine condensation and subsequent crystallization . Key steps include:
- Use of anhydrous solvents (e.g., dichloromethane) to minimize racemization.
- Temperature control (<0°C) during imine formation to suppress side reactions.
- Chiral HPLC or polarimetry to confirm ee .
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
- X-ray crystallography : Resolves absolute stereochemistry, as shown for brominated aryl sulfonamides (e.g., 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide, where C–Br and C–F interactions were critical for lattice stabilization) .
- NMR : and NMR distinguish fluorinated and brominated substituents. For example, the 2-fluoro-5-bromoaryl group shows distinct shifts at ~-110 ppm (meta-F) and coupling (J = 8–10 Hz) between the ethylidene proton and fluorine .
- HRMS : Accurate mass (<2 ppm error) confirms molecular formula, especially given the bromine isotope pattern .
Advanced Research Questions
Q. How does the [S(R)] configuration influence reactivity in asymmetric catalysis or chiral resolution?
The sulfinamide’s sulfur stereochemistry dictates its role as a chiral auxiliary. For instance, in (R)-configured sulfinamides, the bulky tert-butyl group shields one face of the imine intermediate, directing nucleophilic attack to the opposite face. This was observed in the synthesis of 4-aminobenzothiazine derivatives, where the sulfinamide’s configuration controlled diastereoselectivity (dr > 20:1) . Key factors:
- Steric effects from the 2-methyl group on the propane backbone.
- Electronic effects from the 2-fluoro-5-bromophenyl group, which polarizes the imine bond, enhancing electrophilicity .
Q. How can contradictory solubility or stability data across studies be resolved?
Discrepancies often arise from solvent choice or storage conditions. For example:
- Solubility : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO) but dissolves in chlorinated solvents (e.g., chloroform), as inferred from analogous sulfonamide solubility profiles .
- Stability : Hydrolytic degradation of the sulfinamide group occurs in protic solvents (e.g., methanol) but is stable in dry THF. Stability assays should include Karl Fischer titration to ensure anhydrous conditions .
Q. What mechanistic insights explain variations in reaction yields when using different Lewis acid catalysts?
The bromo and fluoro substituents influence Lewis acid coordination. For example:
- Zinc triflate : Coordinates with the sulfinamide’s sulfur lone pair, accelerating imine formation but risking racemization at high temperatures.
- Titanium(IV) isopropoxide : Enhances electrophilicity of the carbonyl group in Schiff base reactions, improving yields (75–90%) without compromising stereochemistry .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Observed Signal/Pattern | Reference |
|---|---|---|
| NMR | δ -110.2 ppm (d, J = 8.5 Hz, meta-F) | |
| NMR | δ 8.21 (s, 1H, ethylidene CH); δ 7.45–7.52 (m, 2H, aromatic H) | |
| X-ray | C–Br bond length: 1.89 Å; Dihedral angle (S–N–C–Br): 12.3° |
Table 2. Solvent Compatibility for Synthesis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
